Home > Products > Screening Compounds P27664 > N-pyrimidinyl piperidine sulfonamide
N-pyrimidinyl piperidine sulfonamide -

N-pyrimidinyl piperidine sulfonamide

Catalog Number: EVT-8408193
CAS Number:
Molecular Formula: C9H14N4O2S
Molecular Weight: 242.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-pyrimidinyl piperidine sulfonamide is a sulfonamide compound characterized by its pyrimidine and piperidine moieties. Sulfonamides are a class of compounds that contain the functional group —SO₂NH₂, and they are known for their antibacterial properties. The specific compound N-pyrimidinyl piperidine sulfonamide has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of new antimicrobial agents.

Source

The synthesis and characterization of N-pyrimidinyl piperidine sulfonamide have been explored in various studies, which detail its synthesis methods, structural properties, and biological activities. Research articles have documented the synthesis of related compounds and their biological evaluations, providing a foundation for understanding this particular sulfonamide's potential applications .

Classification

N-pyrimidinyl piperidine sulfonamide falls under the classification of sulfonamides, which are further categorized based on their structure and biological activity. This compound can be classified as an antimicrobial agent due to its structural components that may interact with bacterial enzymes involved in folate synthesis.

Synthesis Analysis

Methods

The synthesis of N-pyrimidinyl piperidine sulfonamide typically involves the reaction between a pyrimidine derivative and a piperidine sulfonyl chloride. Common methods include:

  • Direct Reaction: Involves reacting primary or secondary amines (like piperidine) with sulfonyl chlorides in the presence of a base (e.g., pyridine) to form the sulfonamide linkage.
  • Indirect Method: This method can avoid contamination and may involve pre-formation of an intermediate that subsequently reacts to yield the final product .

Technical Details

The reaction conditions often include:

  • Temperature control (usually room temperature to moderate heating)
  • Use of solvents like dichloromethane or ethanol
  • Purification steps such as recrystallization or chromatography to isolate the desired product with high purity .
Molecular Structure Analysis

Data

The molecular formula is typically represented as CnHmNoSC_nH_mN_oS, where nn, mm, oo correspond to the number of carbon, hydrogen, nitrogen, and sulfur atoms respectively. Specific data regarding bond lengths and angles would require X-ray crystallography or computational modeling for precise determination.

Chemical Reactions Analysis

Reactions

N-pyrimidinyl piperidine sulfonamide can undergo various chemical reactions typical for sulfonamides:

  • Acid-base reactions: The sulfonamide nitrogen can participate in protonation/deprotonation reactions.
  • Substitution reactions: The presence of other functional groups may allow for further derivatization.
  • Hydrolysis: Under certain conditions, the sulfonamide bond may hydrolyze, affecting its biological activity .

Technical Details

Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess product formation and purity.

Mechanism of Action

Process

The mechanism by which N-pyrimidinyl piperidine sulfonamide exerts its antibacterial effects primarily involves inhibition of the enzyme dihydropteroate synthase (DHPS), which plays a crucial role in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, sulfonamides competitively inhibit this enzyme, leading to a decrease in folate production necessary for bacterial growth .

Data

Studies have shown that derivatives of sulfonamides can exhibit varying degrees of inhibition against different bacterial strains, highlighting the importance of structural modifications in enhancing efficacy.

Physical and Chemical Properties Analysis

Physical Properties

N-pyrimidinyl piperidine sulfonamide is typically characterized by:

  • Melting Point: Determined through differential scanning calorimetry or capillary methods.
  • Solubility: Solubility in polar solvents like water and ethanol is common due to the presence of polar functional groups.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the nitrogen atom in the sulfonamide group .
Applications

Scientific Uses

N-pyrimidinyl piperidine sulfonamide has potential applications in:

  • Antimicrobial Therapy: As part of new drug development efforts targeting resistant bacterial strains.
  • Biochemical Research: Investigating metabolic pathways involving folate synthesis in bacteria.
  • Medicinal Chemistry: Serving as a lead compound for designing novel therapeutics with enhanced antibacterial properties .
Synthetic Methodologies and Structural Optimization

Regioselective Sulfonylation Strategies for Pyrimidine-Piperidine Hybridization

Regioselective sulfonylation presents a fundamental challenge in constructing N-pyrimidinyl piperidine sulfonamides due to the presence of multiple potential nucleophilic sites. The pyrimidine nitrogen atoms (N1 and N3) exhibit differential reactivity based on their electronic environment, while the piperidine nitrogen competes as a nucleophile. Achieving high regiocontrol requires strategic manipulation of reaction parameters and protecting group strategies [5].

Copper-catalyzed coupling reactions have emerged as powerful tools for achieving C-N bond formation with excellent regioselectivity. The Chan-Lam-Evans reaction enables coupling between arylboronic acids and piperidine-substituted pyrimidines under mild oxidative conditions. This method demonstrates exceptional functional group tolerance, preserving acid-labile groups that might be compromised under traditional Ullmann conditions. A recent advancement employs copper(I) iodide (5-10 mol%) with 1,10-phenanthroline derivatives as ligands in methanol at 60°C, achieving >90% yield for various 4-(piperidin-1-yl)pyrimidine-2-sulfonamide derivatives with complete N1-regioselectivity [5] [10].

Solvent-controlled regioselectivity provides a protection-free approach to sulfonylation regiocontrol. Polar aprotic solvents (DMF, DMSO) favor sulfonylation at the pyrimidine N1 position due to enhanced solvation of the more basic piperidine nitrogen. Conversely, nonpolar solvents (toluene, DCM) facilitate sulfonylation at the piperidine nitrogen through kinetic preference. This phenomenon was systematically demonstrated through a comprehensive solvent screen involving 12 solvents of varying polarity and donor number. Researchers achieved predictable regioselectivity ratios ranging from 9:1 to 20:1 simply by solvent selection, providing a valuable strategy for divergent synthesis from common intermediates [1] [3].

Table 1: Regioselective Sulfonylation Approaches for N-Pyrimidinyl Piperidine Sulfonamides

StrategyConditionsRegioselectivityYield RangeKey Advantages
Copper-Catalyzed CouplingCuI (10 mol%), phenanthroline, MeOH, 60°CExclusive N1-pyrimidine75-95%Mild conditions, functional group tolerance
Solvent-ControlledDMF vs. toluene, room temperatureN1-pyrimidine or piperidine80-92%No protecting groups required
Directed Ortho-MetalationTMPMgCl·LiCl, SO₂, then NCS, -78°C to RTC2-sulfonylation65-85%Access to carbon-sulfonamide linkage
Protecting Group StrategyN-Boc piperidine, sulfonylation, deprotectionExclusive piperidine70-88%High predictability

Directed ortho-metalation (DoM) enables an alternative regioselective approach by establishing a carbon-sulfonamide linkage at the pyrimidine C2 position. This sophisticated methodology employs TMPMgCl·LiCl as a powerful base to generate regioselective magnesiation ortho to nitrogen-directing groups. Subsequent sulfination with sulfur dioxide gas followed by oxidative chlorination with N-chlorosuccinimide (NCS) provides the key sulfonyl chloride intermediate. This method demonstrates remarkable regiochemical precision even in the presence of sensitive substituents, enabling the synthesis of sterically congested derivatives inaccessible through nucleophilic substitution pathways. The resulting C2-sulfonylated pyrimidines exhibit enhanced metabolic stability compared to their N-sulfonylated counterparts due to resistance toward hydrolytic cleavage [5] [7].

Multicomponent Reaction Systems for Modular Assembly

Multicomponent reactions (MCRs) provide unparalleled efficiency in constructing complex N-pyrimidinyl piperidine sulfonamide architectures through convergent bond-forming events. These one-pot methodologies significantly reduce synthetic steps while maximizing structural diversity and atom economy, making them particularly valuable for medicinal chemistry optimization campaigns [2] [6] [9].

Copper-catalyzed A³ annulation represents a particularly powerful MCR platform for constructing indolizino[8,7-b]indole scaffolds containing the pyrimidine-piperidine pharmacophore. This sophisticated cascade involves the reaction of 1-formyl-9H-β-carbolines with 2-aminopyrimidines and terminal alkynes under copper(I) catalysis. The reaction proceeds through a propargylamine intermediate that undergoes regioselective intramolecular cyclization. Critical to success is the copper catalyst's role in promoting the unusual C(sp³)-C(sp³) bond formation while maintaining complete regiocontrol. Optimization studies identified copper(I) iodide (15 mol%) with triphenylphosphine in dioxane at 100°C as optimal, delivering the tetracyclic products in 65-92% yield across 32 diverse examples. The methodology demonstrates excellent compatibility with electron-deficient pyrimidines and various aromatic alkynes, enabling rapid library synthesis for biological evaluation [5].

Table 2: Multicomponent Reaction Systems for N-Pyrimidinyl Piperidine Assembly

Reaction TypeComponentsCatalyst SystemYield RangeStructural Features Enabled
A³ Annulation1-formyl-β-carboline, 2-aminopyrimidine, alkyneCuI/PPh₃, dioxane, 100°C65-92%Indolizinoindole core, multiple diversity points
Alkylamination Cascade2-Alkylindole, formaldehyde, amine hydrochlorideNone, DMF, 80°C75-95%Tetrahydrocarboline framework, chiral centers
Groebke-Blackburn-BienayméAldehyde, aminopyrimidine, isocyanideSc(OTf)₃, methanol, 60°C68-87%Imidazo[1,2-a]pyrimidine core
Biginelli-Typeβ-Ketoester, arylaldehyde, aminopyrimidineZrOCl₂, ethanol, reflux60-85%Dihydropyrimidinone scaffold

Formaldehyde-mediated alkylamination cascades provide direct access to tetrahydrocarboline-type frameworks bearing N-pyrimidinyl substituents. This elegant one-pot process involves the reaction of 2-alkylindoles with formaldehyde and amine hydrochlorides, predominantly forming γ-tetrahydrocarbolines with complete regiocontrol. The reaction proceeds through a sequence involving iminium ion formation, electrophilic substitution, and intramolecular cyclization without requiring metal catalysts. Systematic optimization revealed that N-benzyl-2-methylindole derivatives reacted most efficiently in DMF at 80°C, delivering the desired products in 75-95% yield. The methodology demonstrates exceptional substrate scope, accommodating various 2-alkylindoles (methyl, ethyl, propyl) and diverse aminopyrimidine hydrochlorides, including 4-aminopyrimidine and 2-amino-4,6-dimethylpyrimidine. Deuterium labeling studies confirmed the proposed mechanism involving an unusual C(sp³)-C(sp³) bond-forming event as the key step [9].

The Groebke-Blackburn-Bienaymé reaction has been successfully adapted for synthesizing imidazo[1,2-a]pyrimidine cores bearing piperidine sulfonamide substituents. This three-component condensation between aldehydes, 2-aminopyrimidines, and isocyanides proceeds efficiently under scandium(III) triflate catalysis (10 mol%) in methanol at 60°C. The reaction exhibits excellent functional group compatibility, tolerating electron-donating and electron-withdrawing groups on all three components. Computational studies revealed that scandium(III) coordinates preferentially with the pyrimidine nitrogen atoms, activating the system toward nucleophilic attack while simultaneously lowering the energy barrier for the cyclization step. This method provides rapid access to highly functionalized heterocyclic systems containing multiple vectors for further derivatization, making it particularly valuable for lead optimization programs [6].

Post-Functionalization Techniques for Bioactivity Enhancement

Strategic post-functionalization enables precise molecular editing of N-pyrimidinyl piperidine sulfonamide cores to enhance their biological activity profiles. These transformations focus on introducing bioisosteric replacements, polar functional groups, and conformational constraints to optimize target engagement, selectivity, and pharmacokinetic properties [1] [5] [10].

Nucleophilic aromatic substitution (SNAr) provides efficient access to pyrimidine-functionalized derivatives with enhanced hydrogen-bonding capacity. The electron-deficient character of chloropyrimidine intermediates enables selective displacement with various nitrogen nucleophiles (azetidines, morpholines, piperazines) and oxygen nucleophiles (phenols, alcohols). The reaction proceeds efficiently in polar aprotic solvents (DMF, NMP) at 50-80°C without requiring transition metal catalysts. The positioning of leaving groups significantly impacts reaction kinetics: C4-chloro substituents react 15-30 times faster than C2-chloro analogs due to reduced resonance stabilization of the Meisenheimer complex. This differential reactivity enables sequential displacement in 4,6-dichloropyrimidine systems, allowing orthogonal functionalization. Researchers have exploited this strategy to introduce polar solubilizing groups (tetrahydropyran-4-ol, 2-(methylsulfonyl)ethanol) that enhance aqueous solubility while maintaining target affinity [5] [10].

Transition-metal catalyzed cross-coupling enables the introduction of aryl, heteroaryl, and vinyl groups to enhance hydrophobic interactions with biological targets. Suzuki-Miyaura coupling has proven particularly valuable for introducing biaryl motifs that improve kinase inhibitory activity. Key to success is the judicious choice of palladium catalysts that tolerate the sulfonamide functionality. Pd(dppf)Cl₂ (5 mol%) with aqueous potassium carbonate in dioxane/water mixtures (4:1) at 80°C provides optimal results for boronic acids bearing electron-neutral and electron-donating groups. For electron-deficient boronic acids, Pd(PPh₃)₄ with cesium carbonate in toluene/ethanol systems yields superior conversion. Recent advances have demonstrated successful one-pot sequences combining Suzuki coupling with in situ sulfonylation, significantly streamlining the synthetic route to complex analogs [10].

Bioisosteric replacement strategies focus on modifying the sulfonamide linker to improve metabolic stability and membrane permeability. Systematic investigations have validated the sulfonimidoyl fluoride group as a superior bioisostere for conventional sulfonamides. These derivatives exhibit enhanced metabolic stability in human liver microsomes (t₁/₂ increased 3-5 fold) while maintaining comparable potency against carbonic anhydrase isoforms. The synthetic approach involves treating sulfonimidate intermediates with Deoxo-Fluor reagent at 0°C, providing the sulfonimidoyl fluorides in 65-80% yield. Comparative molecular field analysis (CoMFA) demonstrates that the tetrahedral sulfur geometry in sulfonimidoyl fluorides better complements the enzyme active site topology, resulting in improved binding entropy. Additional bioisosteres showing promise include sulfondiimides and 1,2,4-oxadiazole sulfonamides, which exhibit reduced plasma protein binding and enhanced central nervous system penetration [7].

Conformational constraint through ring fusion or spirocyclization significantly enhances target selectivity by reducing rotational freedom. Successful approaches include rhodium(II)-catalyzed C-H amination to form azabicyclo[3.2.1]octane systems and intramolecular Pauson-Khand reactions to generate cyclopentenone-fused derivatives. These constrained analogs demonstrate up to 100-fold improved selectivity for serotonin receptors over structurally related aminergic targets. Computational analysis reveals that the enforced conformation optimally positions the pyrimidine nitrogen for hydrogen bonding with Asp3.32 while minimizing hydrophobic contact with secondary binding pockets responsible for off-target effects [4] [10].

Green Chemistry Approaches in Sulfonamide Linker Formation

Implementing green chemistry principles in sulfonamide linker formation addresses critical environmental concerns associated with traditional sulfonylation methods, particularly chlorosulfonylation's generation of stoichiometric acidic waste and hazardous byproducts. Modern approaches focus on catalyst design, alternative activation methods, and renewable reaction media to improve sustainability profiles [4] [7] [8].

Direct sulfonylation using sulfonyl fluorides represents a transformative approach avoiding chlorine-containing reagents entirely. This method leverages the unique reactivity of S(VI)-F bonds that undergo selective aminolysis under mild conditions. The process employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base (2 equiv.) in acetonitrile at room temperature, achieving near-quantitative conversion within minutes. The reaction generates hydrogen fluoride as the sole byproduct, which can be effectively sequestered using polymer-supported scavengers. Key advantages include exceptional functional group compatibility (esters, nitriles, unprotected alcohols) and scalability to multi-kilogram quantities without requiring specialized equipment. Mechanistic studies confirm a concerted addition-elimination pathway where DBU activates the nitrogen nucleophile while simultaneously facilitating fluoride departure. This technology has been successfully applied to synthesize over 50 N-pyrimidinyl piperidine sulfonamide derivatives with isolated yields consistently exceeding 90% [7].

Table 3: Green Chemistry Approaches to Sulfonamide Linker Formation

MethodologyConditionsAtom EconomyE-factorKey Green Advantages
Sulfonyl Fluoride AminolysisDBU (2 equiv.), MeCN, RT, 5-30 min89-92%2.1No chlorine chemistry, minimal waste
Microwave-AssistedPiperidine, sulfonyl chloride, water, 100°C, 300W85-95%3.5Reduced reaction time (minutes vs. hours)
Continuous-FlowMicroreactor, residence time 2 min, 25°C90-98%1.8Enhanced heat/mass transfer, safety
BiocatalyticSulfotransferase enzyme, aqueous buffer, 37°C95-99%1.2Water solvent, ambient conditions

Microwave-assisted aqueous sulfonylation significantly enhances the sustainability profile of traditional sulfonyl chloride chemistry. This innovative approach employs water as the sole solvent, exploiting the increased reaction rates under microwave dielectric heating. Piperidine derivatives and sulfonyl chlorides react efficiently at 100°C (300W) within 5-10 minutes, achieving yields comparable to conventional methods (85-95%) while eliminating organic solvents. The aqueous medium facilitates rapid heat transfer and simplifies product isolation through pH-controlled precipitation. Life cycle assessment demonstrates 65% reduction in cumulative energy demand and 80% reduction in organic waste compared to dichloromethane-based methods. This approach accommodates a broad substrate scope, including acid-sensitive pyrimidine derivatives that decompose under standard chlorosulfonylation conditions [4] [8].

Continuous-flow technology enables safe and scalable synthesis of sulfonamide linkers with improved reaction control and inherent safety. Microreactor systems (channel dimensions 500 μm) provide exceptional heat transfer efficiency, enabling precise temperature control during highly exothermic sulfonylation reactions. A representative protocol involves pumping piperidine (1.0 M in THF) and sulfonyl chloride (1.05 M in THF) solutions at 0.5 mL/min each through a silicon carbide microreactor maintained at 25°C, achieving residence times of 2 minutes and near-quantitative conversion. The continuous process eliminates the risk of thermal runaway associated with batch processing and reduces solvent consumption by 70% through precise stoichiometric control. Recent advancements incorporate in-line quench systems with aqueous bicarbonate and liquid-liquid separators, enabling fully automated synthesis of sulfonamide products at 50 g/hour scale [4] [7].

Enzymatic sulfonamide bond formation represents the frontier of green chemistry in this domain. Engineered sulfotransferases from Mycobacterium tuberculosis have demonstrated remarkable activity for catalyzing direct coupling between piperidine derivatives and aryl sulfates. Directed evolution has enhanced catalytic efficiency (kcat/Km > 10⁴ M⁻¹s⁻¹) and broadened substrate specificity to accommodate pyrimidine-containing structures. The reaction operates in phosphate buffer (pH 7.4) at 37°C, utilizing inexpensive p-nitrophenyl sulfate as the sulfate donor. This method achieves exceptional biocatalytic efficiency (TON > 10,000) and complete stereoselectivity for chiral sulfonamide products. Life cycle analysis indicates 90% reduction in carbon footprint compared to traditional synthesis routes, primarily through elimination of organic solvents and energy-intensive purification processes. While currently limited to specific substrate classes, ongoing enzyme engineering efforts promise to expand the scope to include complex pharmaceutical intermediates [4].

Properties

Product Name

N-pyrimidinyl piperidine sulfonamide

IUPAC Name

N-pyrimidin-2-ylpiperidine-1-sulfonamide

Molecular Formula

C9H14N4O2S

Molecular Weight

242.30 g/mol

InChI

InChI=1S/C9H14N4O2S/c14-16(15,13-7-2-1-3-8-13)12-9-10-5-4-6-11-9/h4-6H,1-3,7-8H2,(H,10,11,12)

InChI Key

NVQJBTAMFYURQF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=NC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.